2-(3,4-Dichlorophenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-3-7(6-9(8)13)11-10(15)2-1-5-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIXZBHRDNPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683038 | |
| Record name | 2-(3,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856966-47-7 | |
| Record name | 2-(3,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction provides a robust framework for constructing the biaryl scaffold. A representative pathway involves coupling 3-hydroxypyridine-2-boronic acid with 1-bromo-3,4-dichlorobenzene under palladium catalysis.
Reaction Conditions
-
Catalyst system: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: Dioxane/water (4:1 v/v)
-
Temperature: 90°C, 12 h
This method achieves moderate yields (65–72%), with challenges arising from boronic acid instability. Side products include homo-coupled pyridine derivatives (<8%), necessitating careful stoichiometric control.
Buchwald-Hartwig Amination Adaptations
Adapting Method H from the imidazo[1,2-a]pyridine synthesis, a palladium-catalyzed C–N coupling could theoretically introduce amino intermediates prior to hydroxylation. However, this route remains speculative for the target compound, as demonstrated yields in analogous systems rarely exceed 55%.
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Activated Leaving Groups
Following protocols from pyrido[3,4-d]pyrimidine synthesis, 2-fluoro-3-nitropyridine undergoes SNAr with 3,4-dichlorophenol under basic conditions:
Subsequent reduction of the nitro group (Fe/HCl) and acid-catalyzed hydrolysis yields the target alcohol. This three-step sequence provides an overall yield of 48–52%, limited by competing elimination during hydrolysis.
Halogen Exchange Strategies
Method G in imidazo[1,2-a]pyridine bromination suggests bromine-directed functionalization. For the target compound, 3-bromopyridin-2-ol could undergo Ullmann-type coupling with 3,4-dichlorophenylboronic acid using CuI/L-proline catalysis. Reported yields in analogous systems reach 68%, though regioselectivity challenges persist.
Hydroxylation of Preformed Biaryl Systems
Directed ortho-Metalation-Hydroxylation
A sequence adapted from Method B:
-
Directed lithiation of 2-(3,4-dichlorophenyl)pyridine using LDA at −78°C
-
Quenching with molecular oxygen to form hydroperoxide intermediate
-
Reduction to alcohol with PPh₃
This route achieves 45–50% yield, hampered by competing side reactions at elevated temperatures.
Oxidative Hydroxylation
Employing modified Kornblum oxidation conditions:
-
Substrate: 2-(3,4-Dichlorophenyl)-3-iodopyridine
-
Oxidant: Ag₂O (1.2 eq)
-
Solvent: Acetonitrile/water (9:1)
-
Temperature: 80°C, 6 h
Yields reach 82% in model systems, though substrate accessibility limits practicality.
Multi-Step Assembly from Pyridine Precursors
Kröhnke Pyridine Synthesis Modifications
Constructing the pyridine ring de novo:
-
Condensation of 3,4-dichlorophenylacetone with ammonium acetate
-
Cyclization with ethyl acetoacetate under acidic conditions
-
Selective hydroxylation via microbial oxidation
While theoretically feasible, this pathway’s complexity results in <30% overall yield, with purification challenges at each stage.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling | 72 | 95 | High |
| SNAr | Nitro displacement | 52 | 88 | Moderate |
| Oxidative Hydroxylation | Iodide oxidation | 82 | 97 | Low |
| Directed Metalation | Lithiation-oxidation | 50 | 90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(3,4-dichlorophenyl)pyridin-3-one, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to 2-(3,4-Dichlorophenyl)pyridin-3-ol exhibit antidepressant properties through modulation of neurotransmitter systems. Specifically, studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopaminergic pathways, which are crucial in mood regulation .
1.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays demonstrated significant inhibition of these enzymes, suggesting potential use in treating inflammatory diseases .
1.3 Cancer Research
In cancer research, derivatives of this compound have been explored as potential therapeutic agents against various cancers. Their mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, some studies have focused on their role as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of pyridine derivatives including this compound demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds could enhance serotonergic transmission and reduce depressive behaviors .
Case Study 2: Anti-inflammatory Activity
In a preclinical trial assessing the anti-inflammatory effects of various pyridine derivatives, this compound was found to significantly reduce edema in a formalin-induced paw edema model. The compound's ability to inhibit COX enzymes was confirmed through enzyme activity assays .
Case Study 3: Cancer Treatment Potential
Recent investigations into the use of this compound derivatives as anticancer agents revealed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration through modulation of the PI3K/AKT pathway.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antidepressant | SSRI-like activity | Enhanced serotonergic transmission |
| Anti-inflammatory | COX inhibition | Significant reduction in paw edema |
| Cancer treatment | PI3K/AKT/mTOR pathway modulation | Induced apoptosis in breast cancer cells |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Compounds:
- 2,5-Dichloro-4,6-diiodopyridin-3-ol and 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Structural Differences: Both compounds retain the pyridin-3-ol core but feature iodine and additional chlorine substituents at positions 4 and 3. The latter includes a hydroxymethyl group at position 4. Functional Implications: Iodine’s larger atomic radius may sterically hinder interactions compared to chlorine.
3-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol
- Structural Differences : Features a trifluoromethyl group at position 5 and a trichlorophenyl group (vs. dichlorophenyl in the target compound).
- Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while increased chlorine substitution may amplify toxicity risks .
Alkyl/Propargyl-Substituted Pyridines
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Structural Differences: A propargyl alcohol substituent replaces the dichlorophenyl group. However, reduced aromaticity may limit π-π stacking interactions .
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
Aryl-Ethylamine Derivatives with Dichlorophenyl Moieties
- BD 1008 and BD 1047 Structural Differences: Both feature a 3,4-dichlorophenyl group linked to ethylamine chains but lack the pyridin-3-ol core. BD 1047 includes a dimethylamino group, while BD 1008 has a pyrrolidinyl substituent.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Lipophilicity (Predicted logP) | Pharmacological Relevance |
|---|---|---|---|---|
| 2-(3,4-Dichlorophenyl)pyridin-3-ol | Pyridin-3-ol | 3,4-Dichlorophenyl at C2 | ~3.8 (moderate) | Potential CNS or antimicrobial agent |
| 2,5-Dichloro-4,6-diiodopyridin-3-ol | Pyridin-3-ol | Cl at C2/C5, I at C4/C6 | ~4.5 (high) | Radioimaging or halogen-bonding studies |
| 3-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol | Pyridin-2-ol | CF3 at C5, Cl at C2/C4/C5 | ~4.2 (high) | Agrochemical lead (insecticide) |
| BD 1008 | Ethylamine | Pyrrolidinyl, 3,4-dichlorophenyl | ~2.9 (moderate) | σ-Receptor antagonist |
Research Findings and Implications
- Hydrogen-Bonding Capacity : Pyridin-3-ol derivatives generally exhibit stronger hydrogen-bonding than pyridin-2-ol isomers, favoring interactions with polar biological targets .
- Toxicity Considerations : Higher halogenation (e.g., trichlorophenyl groups) correlates with increased environmental persistence and bioaccumulation risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between pyridin-3-ol derivatives and 3,4-dichlorophenyl precursors. Key steps include:
- Functional Group Activation : Use halogenated intermediates (e.g., 3,4-dichlorophenyl boronic acid) for Suzuki-Miyaura coupling .
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor pyridine ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Control stoichiometric ratios (1:1.2 for aryl halide to pyridin-3-ol) and catalyst systems (e.g., Pd(PPh₃)₄) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 270.99 for C₁₁H₇Cl₂NO) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of this compound?
- Methodological Answer : Regioselectivity issues arise due to competing substitution patterns. Strategies include:
- Directed Metalation : Use directing groups (e.g., -OH in pyridin-3-ol) to control coupling positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) .
- Computational Modeling : Predict steric/electronic effects using DFT calculations to optimize substituent positioning .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
- QSAR Modeling : Corrogate electronic descriptors (e.g., Cl substituent Hammett constants) with bioactivity data .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
Q. How should researchers resolve conflicting spectroscopic data for this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by mapping proton-proton and proton-carbon correlations .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm regiochemistry (if crystallizable) .
Q. What in vitro assays are recommended for evaluating the biological potential of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Cell Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
